molecular formula C9H9BrO2 B1279890 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole CAS No. 73790-19-9

5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole

Cat. No.: B1279890
CAS No.: 73790-19-9
M. Wt: 229.07 g/mol
InChI Key: DBVCFVNYPVLZKX-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of 2,2-dimethylbenzo[d][1,3]dioxole, featuring a bromine atom at the 5-position of the benzodioxole ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole typically involves the bromination of 2,2-dimethylbenzo[d][1,3]dioxole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems and precise control of reaction parameters can enhance yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzodioxoles depending on the nucleophile used.

    Coupling Products: Biaryl or styrene derivatives.

    Oxidation and Reduction Products: Hydroxylated or dehalogenated derivatives.

Scientific Research Applications

5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.

    Biology: The compound is used in the synthesis of bioactive molecules and potential pharmaceutical agents.

    Medicine: Research into its derivatives has shown potential for developing new drugs, especially in cancer and neurological disorders.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of proteins or nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific chemical transformations. Its ability to participate in a wide range of reactions makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

5-bromo-2,2-dimethyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVCFVNYPVLZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469134
Record name 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73790-19-9
Record name 5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To benzene (50 mL) in a 250 mL round bottom flask was added 4-bromobenzene-1,2-diol (1 g, 5.29 mmol), 2,2-dimethoxypropane (2.204 g, 21.16 mmol), and p-toluene sulfonic acid monohydrate (0.050 g, 0.265 mmol). The flask was fitted with a Dean-Stark trap and heated to reflux for 18 h. Upon cooling, the reaction mixture was transferred to a separatory funnel and washed with 2 N NaOH solution (100 mL) and saturated NaCl solution (100 mL). The organic layer was dried with MgSO4, filtered, and concentrated to yield 5-bromo-2,2-dimethylbenzo[d][1,3]dioxole as a dark brown oil (767 mg, 63%): 1H NMR (400 MHz, CDCl3) δ 6.91-6.85 (m, 2H), 6.62-6.57 (m, 1H), 1.66 (s, 6H); 13C NMR (101 MHz, CDCl3) δ 146.81 (s), 144.25 (s), 123.64 (s), 121.02 (s), 112.05 (s), 109.40 (s), 108.46 (s), 25.83 (s); ESIMS m/z 230 ([M+H]+), 228 ([M−H]−).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.204 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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